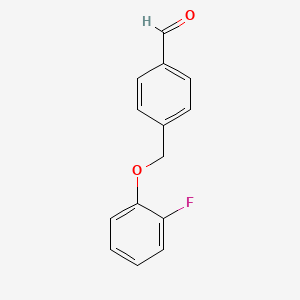

4-((2-Fluorophenoxy)methyl)benzaldehyde

Description

4-((2-Fluorophenoxy)methyl)benzaldehyde (CAS: 1443304-00-4) is a fluorinated aromatic aldehyde with the molecular formula C₁₄H₁₁FO₂ and a molecular weight of 242.24 g/mol . Structurally, it features a benzaldehyde core substituted at the para-position with a (2-fluorophenoxy)methyl group. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry due to its reactive aldehyde group and fluorine-enhanced electronic properties . Its synthesis typically involves nucleophilic substitution or coupling reactions between 4-(bromomethyl)benzaldehyde and 2-fluorophenol derivatives .

Properties

IUPAC Name |

4-[(2-fluorophenoxy)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-3-1-2-4-14(13)17-10-12-7-5-11(9-16)6-8-12/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSQDFGIKARBAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Fluorophenoxy)methyl)benzaldehyde typically involves a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . The reaction conditions often involve the use of organolithium reagents and palladium catalysts to facilitate the cross-coupling process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the bulk synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for scalability, cost-effectiveness, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

4-((2-Fluorophenoxy)methyl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

Oxidation: Formation of 4-((2-Fluorophenoxy)methyl)benzoic acid.

Reduction: Formation of 4-((2-Fluorophenoxy)methyl)benzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2-Fluorophenoxy)methyl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2-Fluorophenoxy)methyl)benzaldehyde involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt cellular processes in microorganisms . The compound may interact with enzymes and proteins, leading to inhibition of essential biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzaldehyde Derivatives

This section evaluates key structural, electronic, and functional differences between 4-((2-fluorophenoxy)methyl)benzaldehyde and analogous compounds.

Structural and Electronic Comparisons

Key Observations :

- Electronic Effects: Fluorine and methoxy groups enhance electrophilicity, while dimethylamino groups decrease it .

- Solubility: Ethoxy-substituted derivatives exhibit higher solubility in polar solvents compared to fluorophenoxy analogs .

- Biological Activity: Semicarbazone derivatives (e.g., 4-(4-fluorophenoxy)benzaldehyde semicarbazone) show significant anticonvulsant effects, whereas unmodified aldehydes are metabolized rapidly .

Metabolic and Pharmacokinetic Comparisons

| Compound | Metabolic Pathway | Major Metabolite | Half-Life (in rats) |

|---|---|---|---|

| This compound | Oxidation of aldehyde to carboxylic acid | 4-((2-Fluorophenoxy)methyl)benzoic acid | ~6–8 hours* |

| 4-(4-Fluorophenoxy)benzaldehyde semicarbazone | Hydrolysis to semicarbazide | 1-[4-(4-Fluorophenoxy)benzoyl]semicarbazide | >24 hours |

| 4-Hydroxybenzaldehyde | Glucuronidation | 4-Hydroxybenzaldehyde glucuronide | ~2–4 hours |

Key Findings :

- Fluorinated aldehydes undergo slower oxidation than non-fluorinated analogs due to reduced electron density at the aldehyde group .

- Semicarbazone derivatives resist hydrolysis in vivo, prolonging their therapeutic effects .

Biological Activity

4-((2-Fluorophenoxy)methyl)benzaldehyde, a compound featuring a fluorinated phenyl group, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and modulatory effects, as well as its interactions with various biological targets.

Chemical Structure

The structure of this compound can be represented as follows:

This compound comprises a benzaldehyde moiety linked to a 2-fluorophenoxy group, which may influence its biological activity through electronic and steric effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of benzaldehyde derivatives, including this compound. While specific data on this compound is limited, related studies provide insights into its potential efficacy.

Antimicrobial Efficacy

- Benzaldehyde Derivatives : Research indicates that benzaldehyde can enhance the activity of antibiotics. For instance, it was observed that the combination of benzaldehyde with norfloxacin reduced the minimum inhibitory concentration (MIC) against Staphylococcus aureus strains, suggesting a synergistic effect .

- Mechanism of Action : The antimicrobial action of benzaldehyde derivatives is attributed to their ability to disrupt bacterial cell membranes and interfere with intracellular processes. This disruption could lead to increased permeability, enhancing the effectiveness of co-administered antibiotics .

Modulatory Effects

The compound's ability to modulate antibiotic effectiveness has been highlighted in various studies. The interaction between benzaldehyde and fluoroquinolones like norfloxacin and ciprofloxacin demonstrated a decrease in MIC values, indicating that it may act as an antibiotic adjuvant .

Table 1: Summary of Antimicrobial Activity

| Compound | Target Bacteria | MIC (µg/mL) | Effect |

|---|---|---|---|

| Benzaldehyde + Norfloxacin | Staphylococcus aureus | 128 | Synergistic |

| Benzaldehyde + Ciprofloxacin | Staphylococcus aureus | 32 | Synergistic |

| Benzaldehyde | Bacillus anthracis | 850 | Moderate |

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

- Alzheimer's Disease and PDE9 Inhibition : A study on similar compounds demonstrated that modifications on phenyl rings could enhance binding affinity to phosphodiesterase type 9 (PDE9), which is implicated in neurodegenerative diseases . While not directly tested on our compound, this suggests potential neurological applications.

- Antimicrobial Activity : A comprehensive evaluation of benzaldehyde derivatives showed varying degrees of antimicrobial activity against different bacterial strains. Compounds exhibiting hydroxyl groups were notably more effective, indicating that structural modifications can significantly impact biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.